
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide, also known as OTCC, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in medicine and other fields.
Mechanism of Action
The mechanism of action of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9 pathways. 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is a protein involved in angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide in lab experiments is its potent anticancer activity against different types of cancer cells. 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide. One possible direction is to investigate the molecular mechanism of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide-induced apoptosis in cancer cells. Another direction is to explore the potential applications of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide in other fields, such as agriculture and environmental science. Furthermore, the development of novel drug delivery systems for 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide could enhance its bioavailability and efficacy. Finally, the synthesis of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide derivatives could lead to the discovery of more potent and selective anticancer agents.
Synthesis Methods
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide can be synthesized through a multistep reaction process starting from 2-hydroxyacetophenone, which is then converted to 2H-chromene-3-carboxylic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide to form the azide intermediate. Finally, the azide intermediate is reacted with triethylorthoformate and ammonium chloride to form 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide.
Scientific Research Applications
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has shown potential applications in various fields of scientific research. One of the most significant applications of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide is in the development of anticancer drugs. Studies have shown that 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has potent anticancer activity against different types of cancer cells, including breast, lung, and prostate cancer cells. 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has also been found to have antimicrobial activity against different types of bacteria and fungi.
properties
IUPAC Name |
2-oxo-N-(2H-tetrazol-5-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O3/c17-9(12-11-13-15-16-14-11)7-5-6-3-1-2-4-8(6)19-10(7)18/h1-5H,(H2,12,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIWVMVQXCOASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime](/img/structure/B5725965.png)

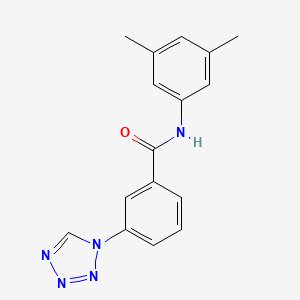
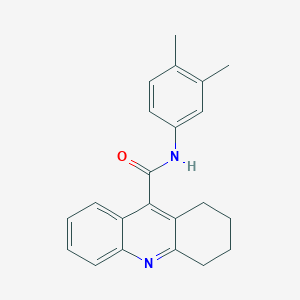
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5725991.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5725992.png)
![N-[2-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)
![2,2'-[(4-bromobenzyl)imino]diethanol](/img/structure/B5726025.png)
![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)
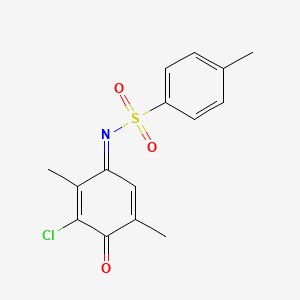
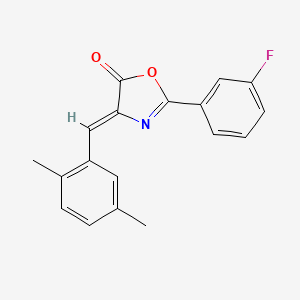
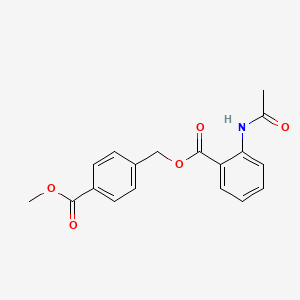
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide](/img/structure/B5726064.png)